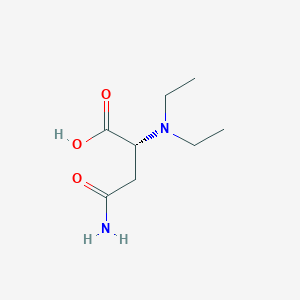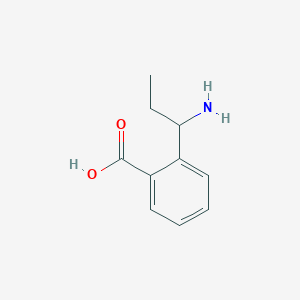
2-(1-Aminopropyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-aminopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)benzoic acid typically involves the reaction of benzoic acid with 1-aminopropane under specific conditions. One common method is the amidation reaction, where benzoic acid is reacted with 1-aminopropane in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-(1-Aminopropyl)benzoic acid may involve a continuous flow process to enhance yield and efficiency. The use of catalysts such as boron trifluoride or aluminum chloride can further improve the reaction rate and selectivity. The product is then purified through crystallization or distillation to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminopropyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Aminomethylbenzoic acid: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
Uniqueness: 2-(1-Aminopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(1-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
RYWMDKBZWWSZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
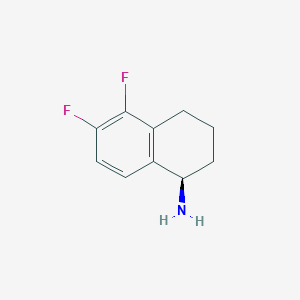

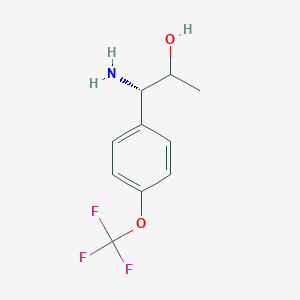

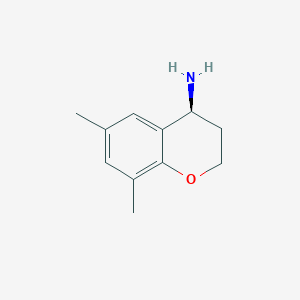
![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
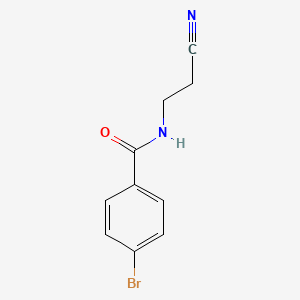
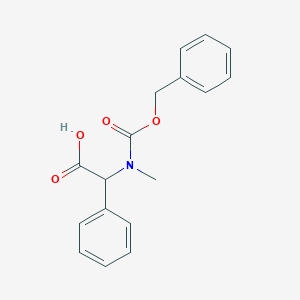
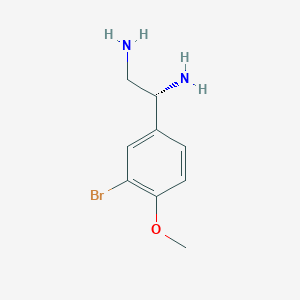
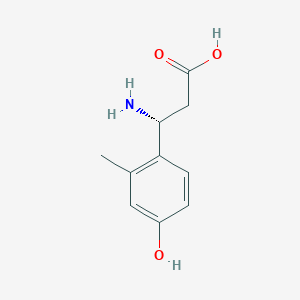
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
